[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride
Description
[2-(Dimethylcarbamoyloxy)phenyl]methylazanium; chloride is a quaternary ammonium salt characterized by a phenyl ring substituted at the 2-position with a dimethylcarbamoyloxy group (–O(CO)N(CH₃)₂) and a methylazanium (–CH₂N⁺(CH₃)₂) moiety, paired with a chloride counterion.
Properties
CAS No. |
67049-79-0 |
|---|---|
Molecular Formula |
C10H15ClN2O2 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-12(2)10(13)14-9-6-4-3-5-8(9)7-11;/h3-6H,7,11H2,1-2H3;1H |
InChI Key |
SLWAOBSMOFJRPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC=C1C[NH3+].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride typically involves the reaction of dimethylcarbamoyl chloride with a phenylmethanaminium precursor under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted ammonium salts.
Scientific Research Applications
Chemistry: In chemistry, [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride is used as a reagent in various organic synthesis reactions, including the preparation of complex organic molecules .
Biology: The compound is used in biological research to study the effects of quaternary ammonium salts on cellular processes and membrane permeability .
Medicine: In medicine, it is investigated for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes .
Industry: Industrially, the compound is used in the formulation of disinfectants and antiseptics .
Mechanism of Action
The mechanism of action of [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [2-(dimethylcarbamoyloxy)phenyl]methylazanium; chloride with structurally and functionally related quaternary ammonium salts:
Key Structural and Functional Differences
Substituent Position and Type :
- The target compound’s 2-position dimethylcarbamoyloxy group contrasts with neostigmine’s 3-position substitution . Positional isomers often exhibit divergent biological activities due to steric and electronic effects.
- The nitro group in [4-(dimethylcarbamoyloxy)-3-nitrophenyl]methyl-dimethylazanium; chloride enhances electrophilicity but may reduce metabolic stability compared to the target compound .
Quaternary Ammonium Group :
- Neostigmine’s trimethylazanium group increases hydrophilicity, favoring rapid absorption, whereas the target compound’s methylazanium group may offer balanced lipophilicity for tissue penetration .
Counterion Effects :
- Chloride counterions (target compound, ) generally improve aqueous solubility compared to sulfates (neostigmine) or dichlorides () .
Biological Activity
[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride, also known as a mesoionic compound, has garnered attention due to its diverse biological activities. This article delves into the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound features a dimethylcarbamoyloxy group attached to a phenyl ring, contributing to its unique biological properties. Its structure can be represented as follows:
Anticancer Properties
Research indicates that mesoionic compounds exhibit significant anticancer activity. In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines. For instance, the compound demonstrated an IC50 value of approximately 1.51 µM against MT2 cell lines, indicating potent activity.
Table 1: IC50 Values of this compound
| Cell Line | IC50 Value (µM) |
|---|---|
| MT2 | 1.51 |
| C91/PL | 2.82 |
| Jurkat | 1.74 |
The mechanism of action appears to involve intercalation into DNA, leading to increased reactive oxygen species (ROS) production and subsequent oxidative stress that contributes to cell death .
Antiparasitic Activity
The compound has also shown potential in antiparasitic applications. Studies suggest that it can inhibit the growth of certain parasites by disrupting their cellular processes. The exact mechanisms remain under investigation but may involve interference with essential metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antiparasitic properties, this compound exhibits anti-inflammatory effects. It has been reported to reduce the production of pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory diseases.
Study on Leukemia Treatment
A notable study investigated the effects of this compound on leukemia cells infected with HTLV-1. The results indicated a significant reduction in cell viability with IC50 values below 10 µM across various cell lines, underscoring its potential as a therapeutic agent for leukemia .
Pharmacokinetic Profile
The pharmacokinetic properties of the compound were assessed through human serum albumin (HSA) binding affinity studies. The results indicated moderate binding affinity, suggesting favorable biodistribution characteristics within the human bloodstream .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
